Echistatin beta - 118337-11-4

Echistatin beta

Catalog Number: EVT-1448513
CAS Number: 118337-11-4
Molecular Formula: C218H343N71O74S8
Molecular Weight: 5399.045
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Echistatin can be synthesized using solid-phase peptide synthesis techniques. The synthesis process typically involves:

  1. Solid-Phase Methodology: This method allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support. The yield for echistatin synthesis is reported to be around 4% .
  2. Oxidation: The final step of synthesis involves air oxidation of the octahydro derivative at an optimal pH of 8, which is crucial for forming the necessary disulfide bonds that stabilize the peptide's structure .
  3. Purification: The synthesized product is purified using high-performance liquid chromatography to ensure homogeneity and biological activity comparable to the native form .
Molecular Structure Analysis

The molecular structure of echistatin has been elucidated through X-ray crystallography, revealing its three-dimensional conformation. Key structural features include:

  • Disulfide Bonds: Echistatin contains four disulfide bridges that are critical for its structural integrity.
  • C-Terminal Tail: The long C-terminal tail (42NPHKGPAT) plays a significant role in integrin recognition and binding .
  • Amino Acid Composition: The sequence includes an RGD motif (arginine-glycine-aspartic acid), which is essential for its interaction with integrin receptors .
Chemical Reactions Analysis

Echistatin's primary chemical reactions involve its binding interactions with integrins, particularly the αvβ3 integrin. The mechanism can be summarized as follows:

  1. Binding Affinity: Echistatin exhibits high affinity for integrins, with dissociation constants (K_d) reported as low as 0.5 nM for αvβ3 integrin .
  2. Inhibition of Platelet Aggregation: It inhibits platelet aggregation induced by various agonists (e.g., adenosine diphosphate and thrombin) with an IC50 value around 3.3×1083.3\times 10^{-8} M .
  3. Competitive Binding Assays: These assays demonstrate echistatin's ability to compete with fibrinogen for binding to integrins, highlighting its potential as an anti-thrombotic agent .
Mechanism of Action

Echistatin exerts its biological effects primarily through its interaction with integrins on cell surfaces:

  1. Integrin Binding: The RGD sequence in echistatin binds specifically to the RGD-binding site on integrins, inhibiting their activation and subsequent signaling pathways involved in cell adhesion and migration .
  2. Inhibition of Angiogenesis: Studies have shown that echistatin can significantly reduce tumor-induced angiogenesis in vivo, indicating its potential role in cancer therapy by disrupting blood vessel formation necessary for tumor growth .
  3. Bone Resorption Prevention: Echistatin has been demonstrated to prevent bone loss in ovariectomized mice by inhibiting osteoclast activity through integrin modulation .
Physical and Chemical Properties Analysis

Echistatin possesses distinct physical and chemical properties:

  • Molecular Weight: Approximately 5 kDa due to its amino acid composition.
  • Solubility: Soluble in water and physiological buffers, facilitating its use in biological assays.
  • Stability: The presence of disulfide bonds enhances stability under physiological conditions, although it requires careful handling during synthesis to maintain activity .
Applications

Echistatin has several scientific applications:

  1. Antithrombotic Research: Its ability to inhibit platelet aggregation makes echistatin a valuable tool in studying thrombosis and developing antithrombotic therapies.
  2. Cancer Biology: Echistatin's role in inhibiting angiogenesis positions it as a candidate for cancer treatment strategies aimed at limiting tumor growth through vascular disruption .
  3. Bone Metabolism Studies: Its effects on osteoclasts provide insights into bone metabolism and potential treatments for osteoporosis or other bone-related diseases .
Structural Characterization of Echistatin Beta

Primary Sequence Analysis and Homology Modeling

Comparative Sequence Alignment with Echistatin Alpha and Gamma Variants

Echistatin beta is a short disintegrin (49 residues) isolated from Echis carinatus leakeyi venom, sharing ~85% sequence identity with echistatin alpha and gamma variants [2] [5]. Critical variations occur at residues 15, 21, 22, and 27—positions flanking or within the integrin-binding loop. For example, residue 27 (tryptophan in alpha/beta vs. aspartic acid in gamma) directly influences species-dependent platelet aggregation inhibition profiles [2]. While all variants retain the core RGD motif (residues 24–26), these peripheral substitutions modulate target selectivity: echistatin beta and alpha show higher potency against human and guinea pig platelets compared to rabbit and rat platelets, whereas echistatin gamma exhibits broader cross-species reactivity [2]. Homology modeling based on conserved structural scaffolds (e.g., PDB 2ECH) confirms that substitutions alter surface charge distribution near the RGD domain, explaining differential integrin recognition [5] [8].

Table 1: Key Sequence Variations in Echistatin Variants

Residue PositionEchistatin AlphaEchistatin BetaEchistatin GammaFunctional Impact
15AlaThrSerModulates loop flexibility
21LysArgAsnAlters electrostatic interactions
22SerProGlyAffects β-turn stability
27TrpTrpAspDetermines αIIbβ3 vs. αvβ3 selectivity
C-terminal tailHKGPATHKGPATVariedInfluences integrin binding synergy

Conserved RGD Motif and C-Terminal Tail Variations

The RGD motif (Arg²⁴-Gly²⁵-Asp²⁶) is absolutely conserved across echistatin variants and serves as the primary integrin-recognition site [5] [8]. However, the C-terminal tail (residues 40–49) shows significant divergence: echistatin beta and alpha retain the sequence ⁴⁰PRNPHKGPAT⁴⁹, while gamma variants exhibit truncations or substitutions [2] [4]. Functional studies demonstrate that the C-terminal hexapeptide (HKGPAT) enhances binding affinity toward αIIbβ3, αvβ3, αvβ5, and α5β1 integrins. Truncation of HKGPAT reduces inhibitory activity by 6.4–18.6-fold across these integrins, confirming its allosteric role [1] [4]. Mutagenesis reveals residue-specific contributions: H44A mutation increases activity against αIIbβ3 (2.5-fold) and α5β1 (4.4-fold), while K45A decreases αIIbβ3 inhibition by 2.6-fold [1]. This suggests the C-terminus acts synergistically with the RGD loop to optimize integrin docking.

Disulfide Bond Architecture and Folding Dynamics

Role of Cysteine Residues in Disulfide Pairing

Echistatin beta contains eight cysteine residues forming four conserved disulfide bonds: Cys²–Cys¹¹, Cys⁷–Cys³², Cys⁸–Cys³⁷, and Cys²⁰–Cys³⁹ [3] [8]. This connectivity is identical to echistatin alpha and gamma, constraining the protein into a compact, elongated fold with a central β-sheet core [8]. The Cys²⁰–Cys³⁹ bond anchors the base of the RGD loop to the C-terminal β-hairpin, while Cys⁷–Cys³² stabilizes the hydrophobic core. Disruption of any single bond (e.g., via cysteine mutagenesis) abolishes structural integrity and function, as confirmed by loss of platelet aggregation inhibition [3] [5]. The disulfide pattern is evolutionarily conserved among short disintegrins, serving as a scaffold for functional epitopes [5].

Impact of Disulfide Bonds on Conformational Stability

The disulfide network confers exceptional stability to echistatin beta, enabling precise positioning of the RGD loop and C-terminus for integrin engagement [3] [8]. Molecular dynamics simulations reveal that disulfide bonds reduce backbone flexibility in the core (residues 5–20 and 30–42), with RMSD fluctuations <1.0 Å [8]. In contrast, regions lacking covalent constraints (e.g., RGD loop and C-terminus) exhibit higher mobility (RMSD >2.5 Å). The Cys²⁰–Cys³⁹ bond is particularly crucial: it limits the RGD loop’s hinge motion to a 30° arc, preventing conformational drift while allowing adaptive binding to integrins [3]. Thermal denaturation studies show echistatin beta retains native structure up to 75°C, underscoring disulfide-mediated stability [8].

Table 2: Disulfide Bonds and Their Structural Roles in Echistatin Beta

Disulfide BondResidues LinkedRole in FoldingConsequence of Disruption
Cys²–Cys¹¹N-terminus to β-strand 1Stabilizes N-terminal helixLoss of core compaction
Cys⁷–Cys³²Loop 1 to β-strand 3Anchors hydrophobic coreUnfolding at RGD loop base
Cys⁸–Cys³⁷Loop 1 to C-terminal tailLinks core to functional tailImpaired RGD-C-terminus synergy
Cys²⁰–Cys³⁹RGD loop base to β-hairpinConstrains integrin-binding site>90% loss of activity

Three-Dimensional Structural Insights

X-Ray Crystallography and NMR-Derived Conformational Analysis

The 3D structure of echistatin beta (1.80 Å resolution; PDB 6LSQ) reveals two molecules per asymmetric unit, each adopting an elongated fold with a central β-sheet comprising antiparallel strands (residues 16–20 and 29–31) [1] [8]. The RGD motif resides at the apex of a nine-residue loop (residues 21–29), projecting 16 Å from the core. NMR studies (PDB 2ECH) corroborate this topology, with 95.7% of residues in favored Ramachandran regions [1] [8]. Crucially, high-resolution NMR using off-resonance ROESY unveiled a previously unresolved β-hairpin in the C-terminus (residues 40–49), running parallel to the RGD loop and exposing residues Pro⁴³-His⁴⁴-Lys⁴⁵ for integrin contact [3]. This hairpin is stabilized by hydrogen bonds between Arg⁴¹–Gly²² and Asn⁴²–Asp³⁰, creating a contiguous surface for integrin engagement [3].

Flexibility of the RGD Loop and C-Terminal Region

The RGD loop (residues 21–30) and C-terminus (residues 45–49) exhibit pronounced flexibility, as quantified by ¹⁵N relaxation NMR and crystallographic B-factors (>40 Ų) [1] [3] [8]. Model-free analysis yields order parameters (S²) of 0.3–0.5 for R²⁴, G²⁵, and D²⁶, indicating ps-ns timescale mobility [8]. This flexibility enables conformational selection during integrin binding: in the unbound state, the RGD loop samples "closed" (R²⁴–D²⁶ distance: 4.0 Å) and "open" (6.5 Å) states, while the C-terminus adopts disordered ensembles [3] [6]. Upon integrin docking, the RGD loop locks into an extended conformation (R²⁴–D²⁶: 10.5 Å), and the C-terminus forms a helix-like structure stabilized by salt bridges with αv subunit residues [1] [3]. Mutagenesis confirms functional synergy: truncation of the C-terminal tail (Δ42–49) reduces affinity for αvβ3 by 6.4-fold, while R24A mutation abolishes binding entirely [1] [4].

Properties

CAS Number

118337-11-4

Product Name

Echistatin beta

Molecular Formula

C218H343N71O74S8

Molecular Weight

5399.045

InChI

InChI=1S/C218H343N71O74S8/c1-12-103(6)167-209(357)279-144-97-370-371-99-146(213(361)289-71-33-47-149(289)207(355)260-122(44-29-67-240-218(234)235)184(332)272-137(79-153(227)297)212(360)288-70-32-48-150(288)208(356)271-129(76-111-85-236-100-246-111)191(339)252-114(36-16-21-59-219)175(323)244-89-157(301)286-68-30-45-147(286)205(353)248-105(8)172(320)285-170(108(11)293)214(362)363)281-197(345)136(84-166(317)318)270-203(351)145-98-369-366-94-141-200(348)257-121(43-28-66-239-217(232)233)183(331)266-131(78-152(226)296)192(340)276-140(199(347)256-119(40-20-25-63-223)182(330)263-127(74-109-34-14-13-15-35-109)189(337)261-125(72-101(2)3)187(335)254-117(38-18-23-61-221)181(329)258-123(54-57-160(305)306)176(324)242-88-156(300)282-168(106(9)291)211(359)283-167)93-365-364-92-139(274-173(321)113(224)53-56-159(303)304)198(346)259-124(55-58-161(307)308)185(333)273-138(91-290)178(326)245-90-158(302)287-69-31-46-148(287)206(354)278-143(204(352)277-141)96-368-367-95-142(202(350)265-130(77-151(225)295)177(325)243-86-154(298)249-116(37-17-22-60-220)186(334)284-169(107(10)292)210(358)280-145)275-190(338)128(75-110-49-51-112(294)52-50-110)264-195(343)134(82-164(313)314)269-196(344)135(83-165(315)316)267-188(336)126(73-102(4)5)262-194(342)133(81-163(311)312)268-193(341)132(80-162(309)310)250-155(299)87-241-174(322)115(41-26-64-237-215(228)229)251-171(319)104(7)247-179(327)120(42-27-65-238-216(230)231)253-180(328)118(255-201(144)349)39-19-24-62-222/h13-15,34-35,49-52,85,100-108,113-150,167-170,290-294H,12,16-33,36-48,53-84,86-99,219-224H2,1-11H3,(H2,225,295)(H2,226,296)(H2,227,297)(H,236,246)(H,241,322)(H,242,324)(H,243,325)(H,244,323)(H,245,326)(H,247,327)(H,248,353)(H,249,298)(H,250,299)(H,251,319)(H,252,339)(H,253,328)(H,254,335)(H,255,349)(H,256,347)(H,257,348)(H,258,329)(H,259,346)(H,260,355)(H,261,337)(H,262,342)(H,263,330)(H,264,343)(H,265,350)(H,266,331)(H,267,336)(H,268,341)(H,269,344)(H,270,351)(H,271,356)(H,272,332)(H,273,333)(H,274,321)(H,275,338)(H,276,340)(H,277,352)(H,278,354)(H,279,357)(H,280,358)(H,281,345)(H,282,300)(H,283,359)(H,284,334)(H,285,320)(H,303,304)(H,305,306)(H,307,308)(H,309,310)(H,311,312)(H,313,314)(H,315,316)(H,317,318)(H,362,363)(H4,228,229,237)(H4,230,231,238)(H4,232,233,239)(H4,234,235,240)/t103-,104-,105-,106+,107+,108+,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,167-,168-,169-,170-/m0/s1

InChI Key

XTQKHDSOHXHFBR-WONZOVATSA-N

SMILES

CCC(C)C1C(=O)NC2CSSCC(NC(=O)C(NC(=O)C3CSSCC4C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N5CCCC5C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N3)C(C)O)CCCCN)CC(=O)N)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCCCN)CCCNC(=N)N)C)CCCNC(=N)N)CC(=O)O)CC(=O)O)CC(C)C)CC(=O)O)CC(=O)O)CC6=CC=C(C=C6)O)C(=O)N4)CO)CCC(=O)O)NC(=O)C(CCC(=O)O)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)C(C)O)CCC(=O)O)CCCCN)CC(C)C)CC7=CC=CC=C7)CCCCN)CC(=O)N)CCCNC(=N)N)CC(=O)O)C(=O)N8CCCC8C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)N9CCCC9C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C(C)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.